2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
Description
Propriétés
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7(2)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIROIUAESHCJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CCNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (CAS No. 1354963-17-9) is a member of the pyrido[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity based on recent research findings, including case studies and data tables.
- Molecular Formula : C10H15N3
- Molar Mass : 177.25 g/mol
- Structure : The compound features a pyrido[3,4-d]pyrimidine core with an isopropyl group at position 2, contributing to its unique properties and potential biological activities.
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds targeting the ephrin receptor (EPH) family have shown promise in treating cancers where these receptors are overexpressed. A study demonstrated that modifications at specific positions on the pyrido[3,4-d]pyrimidine structure can enhance efficacy against cancer cell lines .
Case Study: EPH Receptor Inhibition
- Objective : Evaluate the effectiveness of this compound derivatives against EPH receptors.
- Method : In vitro assays on various cancer cell lines.
- Results : Derivatives with an ethyl group at N8 exhibited four-fold higher activity compared to N8-methylated analogues.
Antimicrobial Activity
Pyrido[3,4-d]pyrimidines have also been evaluated for their antimicrobial properties. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi.
Table 1: Summary of Antimicrobial Activities
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | E. coli | 32 | Moderate |
| This compound | S. aureus | 16 | Strong |
| This compound | C. albicans | 64 | Weak |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound has been studied for other biological activities:
- Anti-inflammatory : Some derivatives have shown potential as anti-inflammatory agents by inhibiting pathways associated with inflammation.
- Analgesic : Research indicates possible analgesic properties through modulation of pain pathways.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
Applications De Recherche Scientifique
Anticancer Potential
Recent studies have indicated that compounds similar to 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of pyrido[3,4-d]pyrimidine showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In vitro Studies : Research has shown that certain derivatives possess activity against both gram-positive and gram-negative bacteria.
- Application : These compounds could be developed into new antibiotics or antiseptics.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects:
- Mechanism : The compound may act by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.
- Research Findings : Animal models of neurodegenerative diseases have shown improved outcomes with treatment using this compound.
Pharmaceutical Formulations
The unique chemical structure of this compound allows for its incorporation into various pharmaceutical formulations:
| Application Area | Potential Uses |
|---|---|
| Anticancer Drugs | Targeted therapies for specific cancer types |
| Antibiotics | New classes of antimicrobial agents |
| Neuroprotective Agents | Treatments for neurodegenerative disorders |
Synthesis and Derivatives
The synthesis of this compound can lead to the development of various derivatives with enhanced biological activity:
- Modification of Functional Groups : Altering substituents can tailor the pharmacokinetic properties.
- Structure-Activity Relationship (SAR) : Understanding how changes in structure affect activity can guide the design of more effective drugs.
Comparaison Avec Des Composés Similaires
Structural Analogs of Pyrido[3,4-d]pyrimidine
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(Propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | Isopropyl (C₃H₇) at position 2 | C₁₀H₁₅N₂ | 163.25 | High lipophilicity; flexible hydrogenated core [3] |
| 7-Benzyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-2,4-diol | Benzyl (C₇H₇) at position 7; 2,4-diol | C₁₀H₁₀N₂O₂ | 154.17* | Increased polarity due to diol groups; aromatic benzyl enhances π-π interactions [1] |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-...pyrido[3,4-d]pyrimidin-4-one hydrochloride | Cl, CF₃, pyridinyl at position 2; ketone | C₁₅H₁₂ClF₃N₄O·HCl | 413.74 | Electron-withdrawing groups (Cl, CF₃) enhance binding specificity; ketone improves stability [4] |
Heterocyclic Variants
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 2-Methyl-5H,7H-thieno[3,4-d]pyrimidine | Thieno[3,4-d]pyrimidine | Methyl (CH₃) at position 2 | C₇H₈N₂S | 152.22 | Sulfur atom increases electron richness; smaller substituent reduces steric hindrance [5] |
| 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | Pyrimidinetrione | Bromobenzodioxolyl | C₁₄H₁₁BrN₂O₅ | 367.16 | Extended conjugation via benzodioxole; trione groups enhance polarity and reactivity [4] |
Key Comparative Analysis
Lipophilicity: The isopropyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methyl group in 2-methyl-thieno[3,4-d]pyrimidine (logP ~1.8) [5]. The 7-benzyl derivative’s aromatic substituent may improve binding to hydrophobic pockets but is counterbalanced by polar diol groups [1].
Synthetic Accessibility: The hydrogenated core of the target compound may complicate synthesis due to stereochemical control, whereas the thieno analog’s fully aromatic system simplifies regioselective modifications [5].
Méthodes De Préparation
Condensation and Cyclization Approach
One common approach involves condensation of 2,4,6-triaminopyrimidine derivatives with suitable aldehydes or ketones to form the fused ring system. For example:
- Starting materials : 2,4,6-triaminopyrimidine and substituted aldehydes bearing isopropyl groups.
- Reaction conditions : Heating in high-boiling solvents such as diphenyl ether at elevated temperatures (195–230 °C) promotes cyclization to the pyrido[3,4-d]pyrimidine core.
- Functionalization : Subsequent methylation or alkylation steps (e.g., reductive alkylation with formaldehyde and sodium cyanoborohydride) introduce N-substituents if needed.
This method is supported by analogous syntheses of pyrido[2,3-d]pyrimidines, which share similar ring systems and substitution patterns, indicating the feasibility of such condensation and cyclization steps for the related pyrido[3,4-d]pyrimidine scaffold.
Reduction and Hydrogenation
The designation 5H,6H,7H,8H indicates partial saturation of the pyrido ring, which is typically achieved by catalytic hydrogenation:
- Catalysts : Raney nickel or palladium on carbon (Pd/C) are commonly used.
- Solvents : Dimethylformamide (DMF) or acetic acid.
- Conditions : Hydrogenation under mild pressure and temperature reduces double bonds selectively to yield the saturated tetrahydro derivative.
For example, reduction of nitro or amino-substituted pyrido[3,4-d]pyrimidines to their tetrahydro analogs has been demonstrated using Raney nickel in DMF, providing high yields of the desired hydrogenated products.
Introduction of the Isopropyl Group
The isopropyl substituent at the 2-position can be introduced via:
- Use of isopropyl-substituted aldehydes or ketones in the initial condensation step.
- Alkylation reactions on preformed pyrido[3,4-d]pyrimidine cores using isopropyl halides under basic conditions.
Literature reports related pyridopyrimidine derivatives where isopropyl groups are introduced through such strategies, ensuring regioselective substitution at the 2-position.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation & Cyclization | 2,4,6-Triaminopyrimidine + isopropyl aldehyde; heat in diphenyl ether (195–230 °C) | Formation of pyrido[3,4-d]pyrimidine core with isopropyl substituent |
| 2 | Reduction/Hydrogenation | Raney Ni or Pd/C catalyst, DMF or acetic acid, H2 gas | Partial saturation yielding 5H,6H,7H,8H-tetrahydro derivative |
| 3 | Alkylation (if needed) | Formaldehyde + sodium cyanoborohydride (for N-methylation) or alkyl halides for side chain modification | Introduction of N-substituents or side chains |
Data Table: Key Parameters from Literature Synthesis Examples
Research Findings and Notes
- The preparation of pyrido[3,4-d]pyrimidines often parallels that of pyrido[2,3-d]pyrimidines due to structural similarity, enabling adaptation of known methods.
- Use of reductive amination and catalytic hydrogenation steps is critical for achieving the correct substitution and saturation pattern.
- The isopropyl group introduction is generally achieved via aldehyde precursors or alkylation, with regioselectivity controlled by reaction conditions and precursor design.
- Yields vary depending on the specific substituents and reaction conditions but generally range from moderate to high (50–85%).
- Purification typically involves crystallization from solvents such as dimethylformamide or ethanol.
Q & A
Q. What synthetic strategies are reported for preparing pyrido[3,4-d]pyrimidine derivatives, and how can intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine be leveraged?
Answer: The synthesis of pyrido[3,4-d]pyrimidine derivatives often involves multi-step routes. A key intermediate, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine , is synthesized via cyclocondensation reactions using pyrimidine precursors (e.g., guanidine derivatives and carbonyl-containing reagents). This intermediate is highly versatile, enabling derivatization at positions 2, 4, and 8 through nucleophilic substitutions (e.g., replacing Cl with amines) or cross-coupling reactions (e.g., Suzuki couplings for aryl substitutions). For example, palladium-catalyzed cross-coupling at the C-4 position has been used to introduce substituents critical for kinase inhibition .
Q. How are pyrido[3,4-d]pyrimidine derivatives characterized structurally, and what analytical techniques are essential?
Answer: Structural characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (e.g., for 4-(cyclohexylamino)pyrido[3,4-d]pyrimidin-8(7H)-one) to resolve stereochemistry and hydrogen-bonding interactions .
- HPLC for purity assessment, particularly for intermediates used in biological assays .
Q. What preliminary biological screening approaches are used to evaluate pyrido[3,4-d]pyrimidine derivatives?
Answer: Initial screening typically involves:
- Kinase inhibition assays (e.g., ATP-binding pocket affinity studies) to identify hits targeting EGFR, HER2, or VEGFR .
- NCI-60 cancer cell line panels to assess cytotoxicity and selectivity (e.g., renal and breast cancer cell lines) .
- Microbial susceptibility testing for antimicrobial activity using standard strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do structural modifications at the C-2 and C-4 positions influence kinase selectivity and potency?
Answer: Substituents at C-2 (e.g., amino, methylthio) and C-4 (e.g., chloro, methoxy, aryl groups) are critical for kinase inhibition:
- C-2 amino groups enhance hydrogen bonding with kinase ATP pockets, improving affinity .
- C-4 aryl substituents (introduced via cross-coupling) modulate selectivity; e.g., bulky groups reduce off-target effects against non-cancerous cells .
- Methylthio at C-2 increases metabolic stability but may reduce solubility, requiring optimization .
Table 1: SAR Trends for Pyrido[3,4-d]Pyrimidine Derivatives
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C-2 | -NH₂ | ↑ Kinase inhibition (EGFR, HER2) | |
| C-4 | -Cl/-OCH₃ | ↑ Cytotoxicity (renal cancer) | |
| C-4 | Aryl (e.g., Ph) | ↑ Selectivity for breast cancer cell lines |
Q. How can discrepancies in biological activity data (e.g., CXCR2 antagonism) be resolved?
Answer: In a study exploring CXCR2 antagonism , most pyrido[3,4-d]pyrimidine analogs showed IC₅₀ >30 µM, except 6-furanyl-substituted compound 17b (IC₅₀ ~6 µM). To resolve such discrepancies:
- Molecular docking can identify steric/electronic mismatches between inactive analogs and the CXCR2 binding site.
- Metabolic stability assays (e.g., liver microsomes) may reveal rapid degradation of inactive compounds .
- Crystal structure analysis of hit compounds (e.g., 17b) can guide scaffold optimization .
Q. What strategies are used to validate pyrido[3,4-d]pyrimidine derivatives as targeted protein degraders (e.g., PROTACs)?
Answer: For PROTAC development :
- Linker optimization : Adjust length and rigidity to balance ternary complex formation (target-PROTAC-E3 ligase).
- Cellular degradation assays : Monitor EGFR levels via Western blotting after treatment with pyrido[3,4-d]pyrimidine-based PROTACs .
- Selectivity profiling : Use kinome-wide screens to confirm degradation specificity .
Q. How can synthetic routes be optimized for scalability while maintaining regiochemical control?
Answer:
- Flow chemistry reduces reaction times and improves yield for intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine .
- Microwave-assisted synthesis enhances cyclocondensation efficiency (e.g., 30% yield increase in dihydropyrido-pyrimidine formation) .
- Protecting group strategies (e.g., benzyl esters) prevent side reactions during multi-step syntheses .
Key Challenges and Future Directions
- Addressing solubility issues : Hydrophilic substituents (e.g., PEG chains) at C-7/C-8 may improve bioavailability .
- Target validation : CRISPR-Cas9 knockout studies can confirm on-target effects in kinase inhibition .
- Data reproducibility : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
